Benzo[b]thiophene-2-carboxylic acid, 3-chloro-, cyclopentylidenamino ester
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Overview
Description
Cyclopentanone o-[(3-chloro-1-benzothien-2-yl)carbonyl]oxime is an organic compound with the molecular formula C14H12ClNO2S. It is a derivative of cyclopentanone, featuring an oxime functional group and a benzothiophene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cyclopentanone o-[(3-chloro-1-benzothien-2-yl)carbonyl]oxime typically involves the reaction of cyclopentanone oxime with 3-chloro-1-benzothiophene-2-carbonyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Cyclopentanone o-[(3-chloro-1-benzothien-2-yl)carbonyl]oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime can be reduced to form amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzothiophene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Cyclopentanone o-[(3-chloro-1-benzothien-2-yl)carbonyl]oxime has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in heterocyclic chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cyclopentanone o-[(3-chloro-1-benzothien-2-yl)carbonyl]oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The benzothiophene moiety can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Cyclopentanone oxime: A simpler oxime derivative without the benzothiophene moiety.
3-chloro-1-benzothiophene-2-carbonyl chloride: The acyl chloride precursor used in the synthesis of the target compound.
Cyclopentanone: The parent ketone from which the oxime is derived.
Uniqueness
Cyclopentanone o-[(3-chloro-1-benzothien-2-yl)carbonyl]oxime is unique due to the combination of the oxime and benzothiophene functionalities. This dual functionality imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H12ClNO2S |
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Molecular Weight |
293.8 g/mol |
IUPAC Name |
(cyclopentylideneamino) 3-chloro-1-benzothiophene-2-carboxylate |
InChI |
InChI=1S/C14H12ClNO2S/c15-12-10-7-3-4-8-11(10)19-13(12)14(17)18-16-9-5-1-2-6-9/h3-4,7-8H,1-2,5-6H2 |
InChI Key |
CXAULZWSYSWLJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=NOC(=O)C2=C(C3=CC=CC=C3S2)Cl)C1 |
Origin of Product |
United States |
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